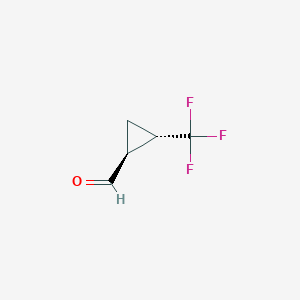
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents like Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: Could be used in the development of agrochemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action for (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde: The enantiomer of the compound .
2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(trifluoromethyl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C5H5F3O |
|---|---|
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m1/s1 |
Clé InChI |
HUVJEFUEIFDUPF-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C(F)(F)F)C=O |
SMILES canonique |
C1C(C1C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















